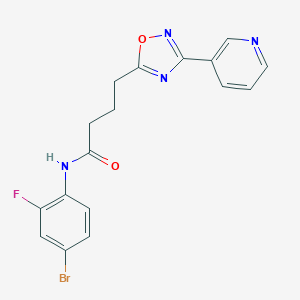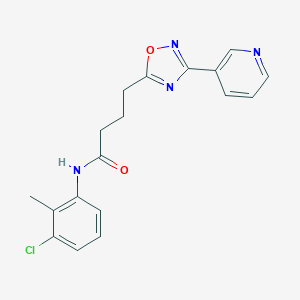
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as DBTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DBTMA is a triazole-based compound that possesses unique chemical and physical properties, making it a promising candidate for different purposes. In
Scientific Research Applications
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also shown potent antifungal activity against Candida albicans and Aspergillus niger.
In materials science, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based MOFs and COFs possess unique structural and physical properties, making them potential candidates for various applications such as gas storage, catalysis, and drug delivery.
In agriculture, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use as a herbicide. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exerts its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is thought to interfere with the synthesis of peptidoglycan, a major component of bacterial cell walls, leading to cell lysis and death. The exact mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds is not well understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide on living organisms are not well studied. However, it has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide possesses several advantages that make it an attractive compound for different laboratory experiments. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is easy to synthesize, and the yield is typically high. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits poor solubility in water, making it challenging to work with in aqueous environments. This limitation can be overcome by using organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
Future Directions
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. Future research should focus on the following directions:
1. Investigation of the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds.
2. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials with unique structural and physical properties.
3. Optimization of the synthesis method of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide to improve the yield and purity.
4. Evaluation of the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo.
5. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents with improved efficacy and selectivity.
Conclusion
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method and possesses unique chemical and physical properties. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains and has been used as a building block for the synthesis of various functional materials. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents. Future research should focus on investigating the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds, developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials, optimizing the synthesis method, evaluating the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo, and developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents.
Synthesis Methods
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 3,5-dibromo-1H-1,2,4-triazole and 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then purified by column chromatography to obtain pure 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide. The yield of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is typically high, and the purity can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
Molecular Formula |
C11H10Br2N4O2 |
|---|---|
Molecular Weight |
390.03 g/mol |
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H10Br2N4O2/c1-19-8-5-3-2-4-7(8)14-9(18)6-17-11(13)15-10(12)16-17/h2-5H,6H2,1H3,(H,14,18) |
InChI Key |
KDRKHHRNESWOQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)
